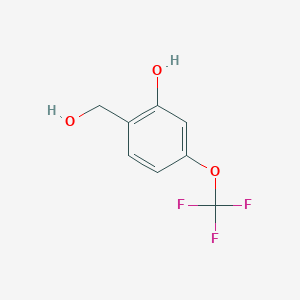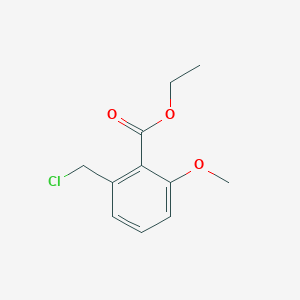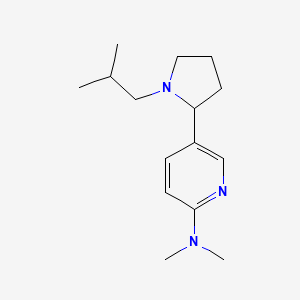
5-(1-Isobutylpyrrolidin-2-yl)-N,N-dimethylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Isobutylpyrrolidin-2-yl)-N,N-dimethylpyridin-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring attached to a pyridine ring, with additional isobutyl and dimethylamine groups, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Isobutylpyrrolidin-2-yl)-N,N-dimethylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine with isobutyl bromide, followed by the introduction of the pyridine ring through a nucleophilic substitution reaction. The final step involves the dimethylation of the amine group using dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products, often involving catalysts and controlled temperatures.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Isobutylpyrrolidin-2-yl)-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-(1-Isobutylpyrrolidin-2-yl)-N,N-dimethylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(1-Isobutylpyrrolidin-2-yl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
1-Isobutyl-5-(2-pyrrolidinyl)-1H-pyrazole: Shares a similar pyrrolidine structure but with a pyrazole ring instead of pyridine.
N,N-Dimethyl-2-pyridinamine: Lacks the isobutyl and pyrrolidine groups, making it less complex.
Isobutylpyrrolidine: Contains the pyrrolidine and isobutyl groups but lacks the pyridine and dimethylamine components.
Uniqueness
5-(1-Isobutylpyrrolidin-2-yl)-N,N-dimethylpyridin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Propiedades
Fórmula molecular |
C15H25N3 |
|---|---|
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
N,N-dimethyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C15H25N3/c1-12(2)11-18-9-5-6-14(18)13-7-8-15(16-10-13)17(3)4/h7-8,10,12,14H,5-6,9,11H2,1-4H3 |
Clave InChI |
PHBDWPRYOISTIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CCCC1C2=CN=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Fluorobicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B15231284.png)
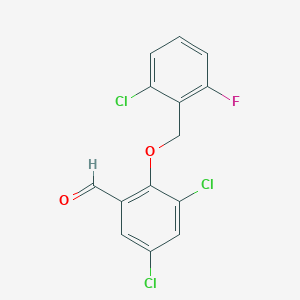
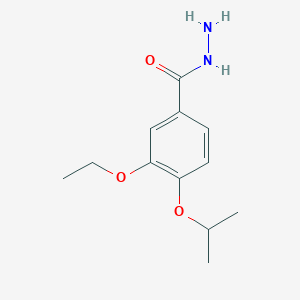
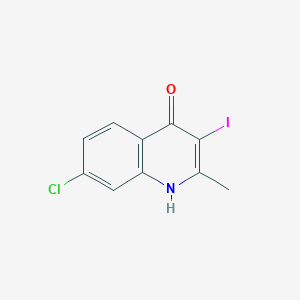

![Dispiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]octane-5',2''-[1,3]dioxolane]-1',4'-dimethanol](/img/structure/B15231299.png)
![Tert-butyl9-cyano-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15231300.png)
